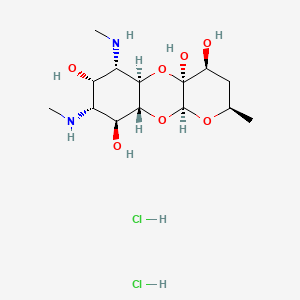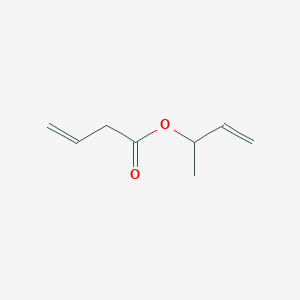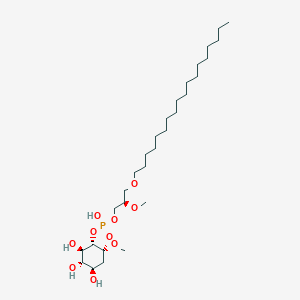![molecular formula CCdO3 B13415038 Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
Cadmium, [carbonato(2-)-|EO]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium, [carbonato(2-)-|EO]- is a chemical compound with the formula CCdO₃. It is a cadmium salt of carbonic acid and is known for its unique properties and applications in various fields. Cadmium carbonate is a white, crystalline solid that is insoluble in water but soluble in acids. It is primarily used in the production of cadmium pigments, electroplating, and as a precursor to other cadmium compounds .
準備方法
Synthetic Routes and Reaction Conditions
Cadmium carbonate can be synthesized through the reaction of cadmium salts with carbonate ions. One common method involves the precipitation reaction between cadmium nitrate and sodium carbonate:
Cd(NO3)2+Na2CO3→CdCO3+2NaNO3
This reaction is typically carried out in an aqueous solution at room temperature. The cadmium carbonate precipitates out of the solution and can be collected by filtration .
Industrial Production Methods
In industrial settings, cadmium carbonate is often produced as a by-product of the zinc refining process. Zinc ores contain small amounts of cadmium, which is separated during the refining process. The cadmium is then reacted with carbon dioxide to form cadmium carbonate:
CdO+CO2→CdCO3
This method is efficient and cost-effective, making it the preferred choice for large-scale production .
化学反応の分析
Types of Reactions
Cadmium carbonate undergoes various chemical reactions, including:
-
Decomposition: : When heated, cadmium carbonate decomposes to form cadmium oxide and carbon dioxide:
CdCO3→CdO+CO2
-
Reaction with Acids: : Cadmium carbonate reacts with acids to form cadmium salts and carbon dioxide. For example, with hydrochloric acid:
CdCO3+2HCl→CdCl2+CO2+H2O
Common Reagents and Conditions
The reactions of cadmium carbonate typically involve common reagents such as acids (hydrochloric acid, sulfuric acid) and bases. These reactions are usually carried out at room temperature and atmospheric pressure .
Major Products Formed
The major products formed from the reactions of cadmium carbonate include cadmium oxide, cadmium chloride, and carbon dioxide. These products have various applications in different industries .
科学的研究の応用
作用機序
The mechanism of action of cadmium carbonate involves its interaction with cellular components, leading to various biochemical effects. Cadmium ions (Cd²⁺) can induce oxidative stress by generating reactive oxygen species (ROS), which damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to apoptosis or programmed cell death .
Cadmium ions also interfere with calcium signaling pathways, disrupting normal cellular functions. They can bind to and inhibit the activity of various enzymes, further contributing to cellular toxicity .
類似化合物との比較
Cadmium carbonate can be compared with other similar compounds, such as:
Zinc carbonate (ZnCO₃): Both cadmium carbonate and zinc carbonate are insoluble in water and decompose upon heating to form their respective oxides.
Calcium carbonate (CaCO₃): Calcium carbonate is widely used as a dietary supplement and antacid, whereas cadmium carbonate is primarily used in industrial applications due to its toxicity.
Lead carbonate (PbCO₃): Lead carbonate is similar to cadmium carbonate in terms of toxicity and industrial applications.
Cadmium carbonate is unique due to its specific applications in the production of cadmium-based pigments and its role in scientific research related to heavy metal toxicity .
特性
分子式 |
CCdO3 |
|---|---|
分子量 |
172.42 g/mol |
IUPAC名 |
cadmium(2+);carbonate |
InChI |
InChI=1S/CH2O3.Cd/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 |
InChIキー |
GKDXQAKPHKQZSC-UHFFFAOYSA-L |
正規SMILES |
C(=O)([O-])[O-].[Cd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol](/img/structure/B13414956.png)


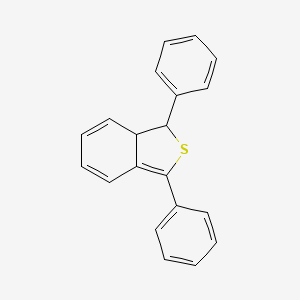
![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)
![2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol](/img/structure/B13414989.png)

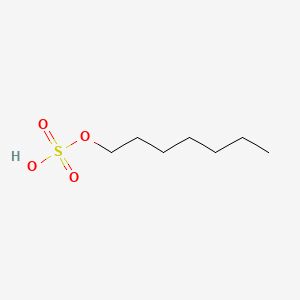
![4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol](/img/structure/B13414994.png)
![2-[Chloro(fluoro)methyl]-1,3-benzothiazole](/img/structure/B13414996.png)
